
5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide dihydrochloride” has a CAS Number of 1909328-03-5 and a molecular weight of 288.18 . It is a powder in physical form .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which could include our compound, involves the condensation of acetylacetone and hydrazine . The title compounds react with primary amines, leading to the formation of enamino nitriles . When treated with hydrazine hydrate, enehydrazino nitriles are formed, which quickly cyclize to form new 4,5-diaminopyrazole derivatives .Chemical Reactions Analysis
The compound can undergo reactions with primary amines, leading to the formation of enamino nitriles . When treated with hydrazine hydrate, it forms enehydrazino nitriles, which quickly cyclize to form new 4,5-diaminopyrazole derivatives .Physical And Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 288.18 . The compound is stored at room temperature .Applications De Recherche Scientifique
Corrosion Inhibition
Bouklah et al. (2005) investigated the efficiency of pyridine–pyrazole compounds, including 3,5-dimethyl-1H-pyrazole and 2-(3-methyl-1H-pyrazol-5-yl) pyridine, as corrosion inhibitors for steel in a hydrochloric acid solution. The study found that these compounds, particularly the latter, significantly inhibit corrosion, with the efficiency increasing with concentration (Bouklah et al., 2005).
Antimicrobial and Antimycobacterial Activities
Research by R.V.Sidhaye et al. (2011) explored the synthesis of nicotinic acid hydrazide derivatives, including compounds with 3,5-dimethyl-1H-pyrazol-1-yl(pyridine-3-yl)methanone. These compounds were screened for their antimicrobial and antimycobacterial activities, highlighting their potential in combating bacterial infections (R.V.Sidhaye et al., 2011).
Heterocyclic Synthesis
A study by Fadda et al. (2012) used a compound similar to 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide dihydrochloride as a key intermediate for synthesizing various heterocyclic compounds. These included pyrazole, pyridine, and pyrimidine derivatives, which are crucial in the development of new pharmaceuticals and materials (Fadda et al., 2012).
Coordination Complexes and Fluorescence
Małecka et al. (2021) synthesized coordination complexes using 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole and explored their structural and fluorescence properties. These complexes, including zinc(II) and nickel(II) compounds, demonstrated unique fluorescence characteristics influenced by their crystal packing (Małecka et al., 2021).
Catalysis in Polymerization
Research by Kumar and Darkwa (2015) involved using complexes of 3,5-dimethyl-1H-pyrazol-1-ylmethyl)pyridine with divalent metals like iron, cobalt, and nickel for vinyl-addition polymerization of norbornene. This study showcased the potential of such complexes in industrial polymer synthesis (Kumar & Darkwa, 2015).
Propriétés
IUPAC Name |
5-(3,5-dimethylpyrazol-1-yl)pyridine-2-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5.2ClH/c1-7-5-8(2)16(15-7)9-3-4-10(11(12)13)14-6-9;;/h3-6H,1-2H3,(H3,12,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZJXOYYIWZHPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CN=C(C=C2)C(=N)N)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
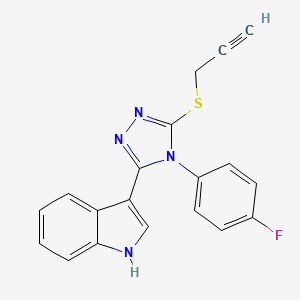
![methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2354836.png)

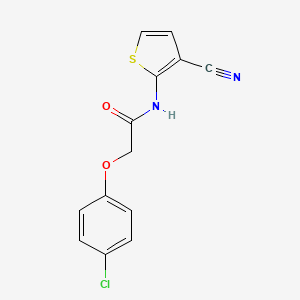
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-((4-fluorophenyl)thio)-N-methylacetamide](/img/structure/B2354839.png)
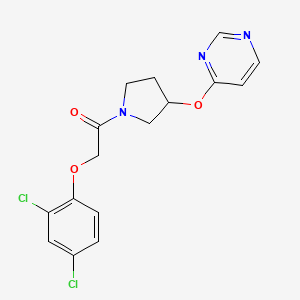
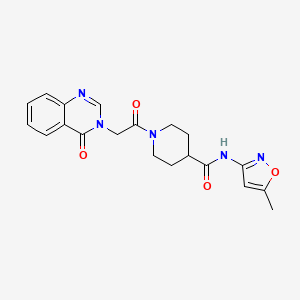
![3-[(4-benzylpiperidin-1-yl)carbonyl]benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2354847.png)
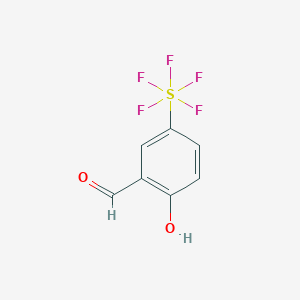
![[1-(4-Fluorophenyl)cyclopropyl]-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2354850.png)

![2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2354855.png)
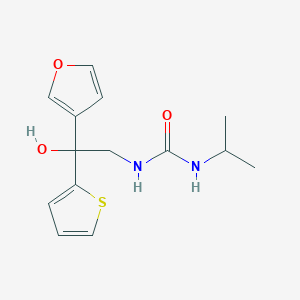
![3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2354857.png)
